2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyrimidine and tetrahydroisoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 4,6-dimethylpyrimidine derivatives with tetrahydroisoquinoline derivatives. One common method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of eco-friendly solvents and catalysts, are likely to be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine and tetrahydroisoquinoline derivatives, which can have enhanced biological activities .
Scientific Research Applications
2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar chemical reactivity.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and have comparable biological activities.
Uniqueness
2-(4,6-Dimethylpyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its dual structural features, which confer distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-12(2)19-17(18-11)20-6-5-13-8-15(21-3)16(22-4)9-14(13)10-20/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
LVSAEGQJZOKFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Origin of Product |
United States |
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